7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
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Overview
Description
7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, making it a valuable candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one typically involves a palladium-catalyzed three-component carbonylative reaction. This method utilizes trifluoroacetimidoyl chlorides and amines as starting materials. The reaction is carried out under mild conditions, often without the need for CO gas manipulation, making it efficient and practical .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using a heterogeneous activated carbon fiber-supported palladium catalyst. This approach not only enhances the efficiency of the reaction but also allows for the recycling of the catalyst, thereby reducing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit enzymes or interact with DNA, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)quinazolin-4(3H)-one
- 4,6,7-Trisubstituted quinazoline derivatives
Uniqueness
Compared to similar compounds, 7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable candidate for further research and development in various fields .
Properties
CAS No. |
85965-12-4 |
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Molecular Formula |
C11H8F3N3O |
Molecular Weight |
255.20 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)6-1-2-8-7(5-6)9(18)17-4-3-15-10(17)16-8/h1-2,5H,3-4H2,(H,15,16) |
InChI Key |
JVJXEFNLGQPBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=C(C=CC(=C3)C(F)(F)F)N=C2N1 |
Origin of Product |
United States |
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